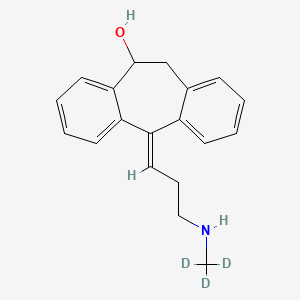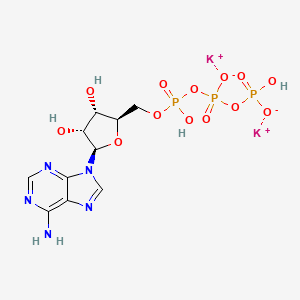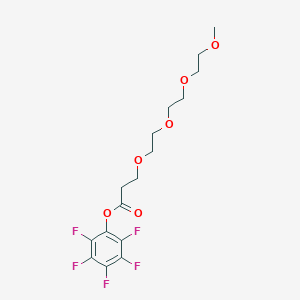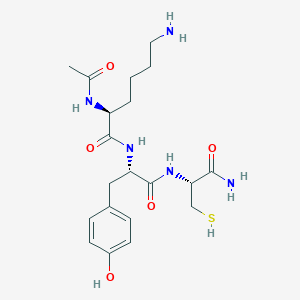
(E)-10-Hydroxynortriptyline-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-10-Hydroxynortriptyline-d3 is a deuterated analog of (E)-10-Hydroxynortriptyline, a metabolite of the tricyclic antidepressant nortriptyline. The deuterium atoms replace hydrogen atoms in the compound, which can help in studying the pharmacokinetics and metabolic pathways of the parent compound. This compound is often used in scientific research to understand the behavior of nortriptyline in biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-10-Hydroxynortriptyline-d3 typically involves the deuteration of nortriptyline. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure selective deuteration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the efficiency and yield of the deuterated product. Quality control measures are crucial to ensure the purity and isotopic enrichment of the final compound.
化学反应分析
Types of Reactions: (E)-10-Hydroxynortriptyline-d3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of 10-ketonortriptyline-d3.
Reduction: Formation of 10-hydroxy-10-deuteronortriptyline.
Substitution: Formation of 10-halogenated nortriptyline-d3 derivatives.
科学研究应用
(E)-10-Hydroxynortriptyline-d3 is widely used in scientific research, including:
Chemistry: Studying the reaction mechanisms and pathways of nortriptyline and its metabolites.
Biology: Investigating the metabolic fate and biological activity of nortriptyline in living organisms.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of nortriptyline for better therapeutic applications.
Industry: Developing new analytical methods for detecting and quantifying nortriptyline and its metabolites in biological samples.
作用机制
The mechanism of action of (E)-10-Hydroxynortriptyline-d3 is similar to that of nortriptyline. It primarily acts by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin, thereby increasing their levels in the synaptic cleft. This leads to enhanced neurotransmission and alleviation of depressive symptoms. The deuterated form allows for more precise tracking and analysis of the compound’s behavior in biological systems.
相似化合物的比较
Nortriptyline: The parent compound with similar pharmacological effects.
10-Hydroxynortriptyline: The non-deuterated analog with similar metabolic pathways.
Amitriptyline: Another tricyclic antidepressant with a similar mechanism of action.
Uniqueness: (E)-10-Hydroxynortriptyline-d3 is unique due to the presence of deuterium atoms, which provide advantages in metabolic studies and pharmacokinetic analysis. The deuterium atoms can help in reducing the rate of metabolic degradation, leading to prolonged activity and better stability of the compound.
属性
分子式 |
C19H21NO |
|---|---|
分子量 |
282.4 g/mol |
IUPAC 名称 |
(2E)-2-[3-(trideuteriomethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol |
InChI |
InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11+/i1D3 |
InChI 键 |
VAGXZGJKNUNLHK-XGLAJIDCSA-N |
手性 SMILES |
[2H]C([2H])([2H])NCC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O |
规范 SMILES |
CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-3-[[2-[2-[[[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-[[1-[2-oxo-2-[[(1S)-1,3,3-tricarboxypropyl]amino]ethyl]imidazol-2-yl]methyl]amino]methyl]imidazol-1-yl]acetyl]amino]propane-1,1,3-tricarboxylic acid](/img/structure/B11933286.png)
![6-methyl-N-[1-[[1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide](/img/structure/B11933293.png)
![(5S)-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-carboxy-4-(2,6-dimethylbenzoyl)oxy-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylmethoxybutan-2-yl]amino]-5-[[(2S)-2,3-dihydro-1H-indole-2-carbonyl]amino]-6-oxohexanoic acid](/img/structure/B11933309.png)

![(3S,8S,10R,13S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11933314.png)


![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B11933327.png)




![1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B11933372.png)
![4-Amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11933380.png)
